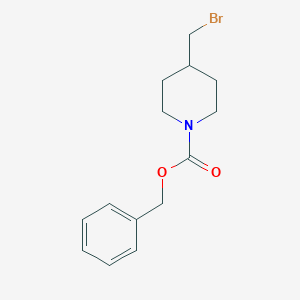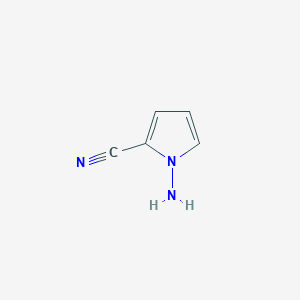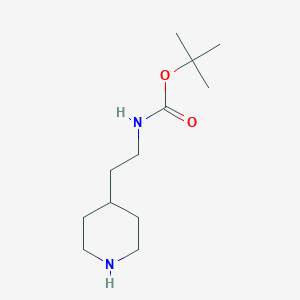
3-Benzylpyrrolidine
Overview
Description
3-Benzylpyrrolidine is an organic compound with the molecular formula C11H15N It is a derivative of pyrrolidine, where a benzyl group is attached to the third carbon of the pyrrolidine ring
Mechanism of Action
Target of Action
3-Benzylpyrrolidine is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine and its derivatives have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . .
Mode of Action
It’s known that the pyrrolidine ring and its derivatives, including this compound, contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This property allows these compounds to efficiently explore the pharmacophore space due to sp3-hybridization .
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to influence various biological activities, depending on their structure and the spatial orientation of substituents .
Pharmacokinetics
The pharmacokinetic properties of a compound are crucial in determining its bioavailability and therapeutic efficacy .
Result of Action
Biochemical Analysis
Biochemical Properties
The pyrrolidine ring, which is a part of the 3-Benzylpyrrolidine structure, is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the stereochemistry of the molecule .
Cellular Effects
Compounds characterized by the pyrrolidine ring have been shown to have effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that its effects at the molecular level involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The pyrrolidine ring is known to interact with various enzymes and cofactors
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Benzylpyrrolidine can be synthesized through various methods. One common approach involves the reaction of pyrrolidine with benzyl chloride under basic conditions. The reaction typically proceeds as follows: [ \text{Pyrrolidine} + \text{Benzyl Chloride} \rightarrow \text{this compound} + \text{HCl} ]
Another method involves the catalytic hydrogenation of N-benzyl-3-pyrrolidone. This process uses a hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalysts and automated systems ensures high efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-Benzylpyrrolidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-benzyl-3-pyrrolidone using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction of N-benzyl-3-pyrrolidone back to this compound can be achieved using hydrogen gas and a palladium catalyst.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Benzyl chloride (C7H7Cl) in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: N-benzyl-3-pyrrolidone.
Reduction: this compound.
Substitution: Various substituted benzylpyrrolidine derivatives depending on the substituent used.
Scientific Research Applications
3-Benzylpyrrolidine has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and natural product analogs.
Biology: It is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Comparison with Similar Compounds
Pyrrolidine: The parent compound, lacking the benzyl group.
N-Benzylpyrrolidine: Similar structure but with the benzyl group attached to the nitrogen atom.
3-Benzylpyridine: A related compound with a pyridine ring instead of a pyrrolidine ring.
Uniqueness: 3-Benzylpyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations and its potential as a pharmacophore make it a valuable compound in research and industry .
Properties
IUPAC Name |
3-benzylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-2-4-10(5-3-1)8-11-6-7-12-9-11/h1-5,11-12H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFBLCYZEOGXHDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30397011 | |
| Record name | 3-Benzylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170304-83-3 | |
| Record name | 3-Benzylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Benzylpyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the different synthetic routes available for producing 3-benzylpyrrolidine and its derivatives?
A1: Two primary synthetic routes for this compound and its derivatives are highlighted in the provided research:
Q2: What are the potential applications of this compound derivatives, particularly in the context of neuroactivity?
A2: The first paper highlights the potential neuroactivity of 3-benzylpyrrolidines []. While specific details regarding their interactions with biological targets are not provided, the research suggests these compounds could serve as valuable building blocks for developing novel therapeutics targeting the central nervous system. Further research is needed to explore the specific pharmacological properties and potential therapeutic applications of these compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Amino-[1,8]naphthyridine-3-carbonitrile](/img/structure/B112006.png)

acetic acid](/img/structure/B112011.png)









